N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride
Overview
Description
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, also known as H-8, is a chemical compound with the empirical formula C12H15N3O2S · 2HCl . It has a molecular weight of 338.25 . This compound is often used in its purum form, with an assay of ≥99.0% (TLC) .
Molecular Structure Analysis
The molecular structure of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride consists of a isoquinoline ring attached to a sulfonamide group and a dihydrochloride group . The SMILES string representation of the molecule is Cl.Cl.CNCCNS(=O)(=O)c1cccc2cnccc12 .Scientific Research Applications
Neuroprotective Potential
A study by Cagnoli, Atabay, and Manev (1996) highlighted the neuroprotective properties of isoquinolinesulfonamide derivatives, including N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide. These compounds were found to prevent various types of apoptosis in primary cultures of cerebellar granule neurons, suggesting their potential as targets in developing neuroprotective drugs (Cagnoli, Atabay, & Manev, 1996).
Inhibition of Protein Kinases
Hidaka et al. (1984) discovered that N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide is a potent inhibitor of cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. This suggests its utility in studying and potentially modulating these kinase pathways in various physiological and pathological processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Cancer Research
Ido et al. (1991) examined the effects of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide on the growth of P388 murine leukaemic cells and its multidrug-resistant variants. The study found differential responses to the compoundbetween the drug-sensitive and resistant cell lines, indicating its potential utility in cancer research, particularly in understanding drug resistance mechanisms (Ido, Nagao, Higashigawa, Shibata, Taniguchi, Hamazaki, & Sakurai, 1991).
Interactions with cAMP-Dependent Protein Kinase
Research by Hagiwara, Inagaki, and Hidaka (1987) focused on the interaction of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide with the catalytic subunit of bovine cardiac muscle cAMP-dependent protein kinase. This study provides insight into the molecular interactions of the compound with protein kinases, offering potential avenues for drug design and therapeutic modulation of kinase-related pathways (Hagiwara, Inagaki, & Hidaka, 1987).
Structural Analysis in Kinase Inhibition
A study by Engh, Girod, Kinzel, Huber, and Bossemeyer (1996) detailed the crystal structures of protein kinase complexes with isoquinolinesulfonamide inhibitors, including N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide. This research is crucial in understanding the inhibition mechanisms of these compounds at the molecular level, aiding in the design of specific modulators for signaling pathways (Engh, Girod, Kinzel, Huber, & Bossemeyer, 1996).
Regulation of Serotonin Synthesis
Stenfors and Ross (2002) investigated the involvement of protein kinases, including the inhibition by N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide, in the regulation of serotonin synthesis in the mouse brain. The study underscores the compound's significance in neurological research, particularly in understanding neurotransmitter regulation (Stenfors & Ross, 2002).
properties
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLZYZEVNCZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017099 | |
Record name | H 8 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride | |
CAS RN |
113276-94-1 | |
Record name | 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H 8 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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